2,6-Dimethylpyrimidin-4-amine hydrochloride
Description
2,6-Dimethylpyrimidin-4-amine hydrochloride is a pyrimidine derivative characterized by methyl groups at the 2- and 6-positions and an amine group at the 4-position, formulated as a hydrochloride salt. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in pharmaceutical formulations.
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
2,6-dimethylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c1-4-3-6(7)9-5(2)8-4;/h3H,1-2H3,(H2,7,8,9);1H |
InChI Key |
GSGCREOQBCOPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylpyrimidin-4-amine hydrochloride typically involves the following steps:
Cyclization: Methyl cyanoacetate, urea, and sodium methylate are used as raw materials to prepare 4-amino-2,6-dihydroxypyrimidine sodium salt through a cyclization reaction.
Methylation: The sodium salt is then methylated using dimethyl sulfate in a one-pot process to obtain 4-amino-2,6-dimethoxypyrimidine.
Hydrochloride Formation: The final step involves converting the dimethoxypyrimidine to its hydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste. The process involves:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added, and the mixture is stirred and dissolved.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with different functional groups.
Substitution: Substituted pyrimidine derivatives with varied biological activities.
Scientific Research Applications
2,6-Dimethylpyrimidin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylpyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate pathways related to DNA synthesis, repair, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2,6-Dimethylpyrimidin-4-amine hydrochloride with structurally related compounds referenced in the evidence:
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: Chloro vs. Methyl Groups: Chloro substituents (e.g., in 2-amino-6-chloropyrimidin-4(3H)-one) increase electrophilicity, enhancing reactivity in nucleophilic substitutions. Salt Forms: Dihydrochloride salts (e.g., in morpholinyl and piperidine derivatives) exhibit higher aqueous solubility compared to mono-hydrochlorides, critical for bioavailability .
- Core Structure Differences: Pyrimidine-based compounds (target, 2-amino-6-chloropyrimidin-4(3H)-one) are planar and aromatic, favoring interactions with biological targets like enzymes. Piperidine and morpholine derivatives introduce non-planar heterocycles, altering binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
